Cas no 1796993-66-2 (N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide)

N-{[4-(Dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide is a synthetic organic compound featuring a pyrimidine core substituted with a dimethylamino group and a 2-methylbenzamide moiety. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or bioactive scaffold. The dimethylamino group enhances electron density, influencing reactivity and binding interactions, while the benzamide component may contribute to stability and solubility. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies or as a precursor in heterocyclic synthesis. The compound’s purity and consistent performance are critical for reproducible results in experimental applications.
N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide structure
1796993-66-2 structure
Product Name:N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide
CAS No:1796993-66-2
MF:C15H18N4O
MW:270.329622745514
CID:5369713
Update Time:2025-05-20

N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[[4-(Dimethylamino)-2-pyrimidinyl]methyl]-2-methylbenzamide
    • N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide
    • Inchi: 1S/C15H18N4O/c1-11-6-4-5-7-12(11)15(20)17-10-13-16-9-8-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20)
    • InChI Key: BVTJUXLBPULAOD-UHFFFAOYSA-N
    • SMILES: C(NCC1=NC=CC(N(C)C)=N1)(=O)C1=CC=CC=C1C

Experimental Properties

  • Density: 1.169±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 451.8±35.0 °C(Predicted)
  • pka: 13.47±0.46(Predicted)

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Additional information on N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide

Professional Introduction to N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide (CAS No. 1796993-66-2)

N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide, identified by its CAS number 1796993-66-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif incorporates a benzamide core linked to a pyrimidine derivative, with a dimethylamino group at the 4-position of the pyrimidine ring, contributing to its unique chemical and biological properties.

The benzamide moiety is a well-known pharmacophore in drug design, often associated with analgesic, anti-inflammatory, and anticancer activities. In particular, the amide bond in benzamides can interact with biological targets such as enzymes and receptors, modulating their function. The presence of the pyrimidine ring further enhances the compound's potential bioactivity. Pyrimidine derivatives are widely recognized for their role in various biological processes, including DNA synthesis and repair, making them valuable scaffolds for drug discovery.

The dimethylamino group at the 4-position of the pyrimidine ring introduces basicity to the molecule, which can influence its binding affinity and selectivity towards biological targets. This feature is particularly important in medicinal chemistry, as it allows for fine-tuning of pharmacokinetic properties. Additionally, the 2-methyl substituent on the benzamide part of the structure may contribute to steric hindrance and hydrophobic interactions, further modulating the compound's interaction with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential bioactivity of N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide with greater precision. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer and inflammation. For instance, computational docking studies have indicated that this molecule could interact with kinases and other enzymes involved in signal transduction pathways, potentially leading to therapeutic effects.

In vitro studies have begun to elucidate the pharmacological profile of N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide. Preliminary results suggest that the compound demonstrates moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. Furthermore, its interaction with inflammatory pathways has been explored, showing promise in reducing pro-inflammatory cytokine production. These findings align with the growing interest in developing small-molecule inhibitors targeting these pathways for treating chronic inflammatory diseases.

The synthesis of N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide involves multi-step organic reactions, requiring careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted pyrimidine derivatives and benzoyl chloride derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the complex core structure efficiently. The synthesis also necessitates rigorous purification protocols to isolate the desired product from potential byproducts.

The pharmacokinetic properties of N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide are critical factors that determine its clinical efficacy and safety. Absorption, distribution, metabolism, and excretion (ADME) studies are essential to understand how the compound behaves within an organism. Preliminary data suggest that the molecule exhibits reasonable oral bioavailability and moderate metabolic stability, indicating its potential for systemic administration. However, further studies are needed to fully characterize its pharmacokinetic profile and identify any potential liabilities.

Regulatory considerations play a significant role in advancing N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide towards clinical development. Compliance with Good Manufacturing Practices (GMP) is essential for producing high-quality materials suitable for preclinical and clinical studies. Additionally, navigating regulatory pathways requires thorough documentation of chemical structure elucidation, synthesis methods, purity standards, and toxicological assessments. Collaborating with regulatory experts ensures that all submissions meet stringent requirements set by agencies such as the U.S. Food and Drug Administration (FDA) or European Medicines Agency (EMA).

The future direction of research on N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methylbenzamide includes expanding its chemical space through structural modifications to enhance bioactivity and selectivity. Additionally, exploring novel delivery systems such as nanoparticles or prodrugs may improve therapeutic efficacy by optimizing pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into viable therapeutic options for patients.

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